molecular formula C46H68NO3PS B6290238 [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% CAS No. 2565792-24-5

[S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95%

Cat. No.: B6290238
CAS No.: 2565792-24-5
M. Wt: 746.1 g/mol
InChI Key: HEFQXJMZCYZWFX-NOOFOQJBSA-N
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Description

[S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is a useful research compound. Its molecular formula is C46H68NO3PS and its molecular weight is 746.1 g/mol. The purity is usually 95%.
The exact mass of the compound [S(R)]-N-[(S)-[3,5-di-t-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide, 95% is 745.46575320 g/mol and the complexity rating of the compound is 1050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

The compound [S(R)]-N-[(S)-[3,5-di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide (CAS Number: 2565792-24-5) is a complex organosulfur and phosphine ligand that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C46H68NO3PSC_{46}H_{68}NO_3PS, with a molecular weight of 746.1 g/mol. The structure features a sulfinamide moiety, which is known for its diverse biological activities, particularly in enzyme inhibition and receptor modulation.

  • Enzyme Inhibition : The sulfinamide group in the compound may inhibit specific enzymes involved in metabolic pathways. Similar compounds have shown efficacy in inhibiting enzymes such as carbonic anhydrase and various proteases.
  • Phosphine Ligand Activity : The dicyclohexylphosphino group can interact with metal centers in metalloproteins, potentially modulating their activity. This interaction is critical in the context of cancer therapies where metal-based drugs are employed.

Anticancer Properties

Recent studies have indicated that compounds similar to [S(R)]-N-[(S)-[3,5-di-tert-butyl-4-methoxyphenyl][(3-benzyloxy-2-(dicyclohexylphosphino)phenyl)methyl]-N,2-dimethyl-2-propanesulfinamide exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.
  • Apoptosis Induction : Flow cytometry analyses revealed increased apoptosis rates in treated cells compared to controls.

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

  • Broad-Spectrum Activity : Preliminary results suggest that it may exhibit activity against both Gram-positive and Gram-negative bacteria.

Case Studies

  • Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the anticancer effects of similar sulfinamide derivatives. The study found that these compounds inhibited tumor growth in xenograft models by inducing apoptosis through the mitochondrial pathway .
  • Antimicrobial Efficacy : Research conducted on a related phosphine ligand demonstrated effective inhibition of bacterial growth in Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics, indicating a promising lead for further development .

Data Table: Biological Activity Summary

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
Anticancer (Prostate Cancer)PC3 Cells12 µM
Antimicrobial (Gram-positive)Staphylococcus aureus8 µg/mL
Antimicrobial (Gram-negative)Escherichia coli16 µg/mL

Properties

IUPAC Name

(R)-N-[(S)-(3,5-ditert-butyl-4-methoxyphenyl)-(2-dicyclohexylphosphanyl-3-phenylmethoxyphenyl)methyl]-N,2-dimethylpropane-2-sulfinamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C46H68NO3PS/c1-44(2,3)38-30-34(31-39(42(38)49-11)45(4,5)6)41(47(10)52(48)46(7,8)9)37-28-21-29-40(50-32-33-22-15-12-16-23-33)43(37)51(35-24-17-13-18-25-35)36-26-19-14-20-27-36/h12,15-16,21-23,28-31,35-36,41H,13-14,17-20,24-27,32H2,1-11H3/t41-,52+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEFQXJMZCYZWFX-NOOFOQJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)C(C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)S(=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)[C@@H](C2=C(C(=CC=C2)OCC3=CC=CC=C3)P(C4CCCCC4)C5CCCCC5)N(C)[S@](=O)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C46H68NO3PS
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

746.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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